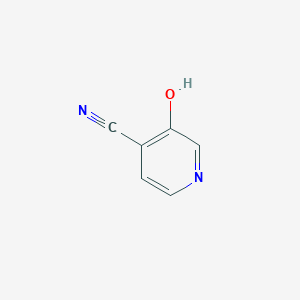

3-Hydroxyisonicotinonitrile

描述

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Synthesis

The pyridine ring, a heterocyclic aromatic compound, is a fundamental building block in a vast array of chemical compounds. enpress-publisher.comrsc.org Its presence is ubiquitous in nature, found in essential molecules like vitamins (niacin and pyridoxine) and alkaloids. nih.govrsc.org In medicinal chemistry and pharmaceutical research, pyridine scaffolds are highly sought after due to their ability to enhance the solubility and bioavailability of less soluble substances, a critical factor in drug development. enpress-publisher.comnih.gov The adaptability of the pyridine nucleus allows for extensive functionalization, making it a versatile starting point for creating novel molecules with diverse therapeutic properties. enpress-publisher.comnih.gov This has led to the development of numerous FDA-approved drugs containing this structural motif. rsc.orgrsc.org Beyond pharmaceuticals, pyridine derivatives are integral to the agrochemical industry, forming the basis for many insecticides, fungicides, and herbicides. enpress-publisher.com

Overview of Isonicotinonitrile Derivatives in Contemporary Academic Inquiry

Isonicotinonitrile, or 4-cyanopyridine, and its derivatives are a specific class of pyridine compounds that have garnered significant attention in various scientific fields. ontosight.ai These compounds are characterized by a nitrile group at the 4-position of the pyridine ring, a feature that imparts unique chemical reactivity and potential for biological activity. ontosight.ai Researchers are actively exploring isonicotinonitrile derivatives for their potential applications in drug discovery, with studies investigating their anticancer, antibacterial, and antiviral properties. ontosight.ai In the realm of materials science, these derivatives are being developed as highly efficient emitters for organic light-emitting diodes (OLEDs), contributing to advancements in display technology. frontiersin.orgnih.gov The versatility of the isonicotinonitrile scaffold allows for the synthesis of complex molecules with tailored properties, making it a valuable tool in both medicinal chemistry and materials science research. ontosight.aismolecule.com

Structure

3D Structure

属性

IUPAC Name |

3-hydroxypyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-3-5-1-2-8-4-6(5)9/h1-2,4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPBWFPVRFLVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514034 | |

| Record name | 3-Hydroxypyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87032-82-4 | |

| Record name | 3-Hydroxypyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 3 Hydroxyisonicotinonitrile

3-Hydroxyisonicotinonitrile, also known as 3-hydroxypyridine-4-carbonitrile, is a bifunctional pyridine (B92270) derivative. Its chemical structure, incorporating both a hydroxyl (-OH) and a nitrile (-C≡N) group, allows for a wide range of chemical modifications and makes it a valuable intermediate in organic synthesis. myskinrecipes.com

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₄N₂O | myskinrecipes.comamericanelements.com |

| Molecular Weight | 120.11 g/mol | myskinrecipes.comamericanelements.com |

| IUPAC Name | 3-hydroxypyridine-4-carbonitrile | americanelements.com |

| Synonyms | 3-Hydroxypyridine-4-Carbonitrile, 4-Cyano-3-hydroxypyridine | americanelements.com |

| Boiling Point | 393.6±27.0 °C at 760 mmHg | myskinrecipes.comamericanelements.com |

| Melting Point | 285-288 °C | aksci.com |

| Appearance | Solid | aksci.com |

| Storage Condition | 2-8°C, dry and sealed | myskinrecipes.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Hydroxyisonicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for probing the structure of molecules in solution and the solid state. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

High-resolution 1D and 2D NMR techniques are instrumental in the complete assignment of the proton (¹H) and carbon (¹³C) signals in the 3-Hydroxyisonicotinonitrile molecule.

¹H NMR and ¹³C NMR: The 1D spectra provide initial information on the number and types of protons and carbons present. For this compound, the aromatic protons and carbons will exhibit chemical shifts in characteristic regions of the spectrum. The hydroxyl proton may show a broad signal, the chemical shift of which can be dependent on solvent and concentration.

COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton (¹H-¹H) coupling correlations. emerypharma.comsdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the pyridine (B92270) ring, aiding in their specific assignment. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. emerypharma.comcolumbia.edu This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH group in the pyridine ring will produce a cross-peak in the HSQC spectrum. columbia.edu

A hypothetical table of expected NMR data is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-2 | δ ~8.0-8.5 | δ ~140-150 | C-3, C-4, C-6 |

| H-5 | δ ~7.0-7.5 | δ ~115-125 | C-3, C-4, C-6 |

| H-6 | δ ~8.0-8.5 | δ ~145-155 | C-2, C-4, C-5 |

| OH | Variable | - | C-3 |

| C-2 | - | δ ~140-150 | - |

| C-3 | - | δ ~155-165 | - |

| C-4 | - | δ ~120-130 | - |

| C-5 | - | δ ~115-125 | - |

| C-6 | - | δ ~145-155 | - |

| CN | - | δ ~110-120 | - |

Solid-State NMR Applications for Crystalline Structures

While solution-state NMR provides information on the averaged structure of a molecule, solid-state NMR (ssNMR) can probe the structure in its crystalline form. preprints.orgbruker.com Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are employed to obtain high-resolution spectra of solid samples. preprints.org For this compound, ssNMR could reveal details about:

Polymorphism: Different crystalline forms of the same compound will give distinct ssNMR spectra.

Intermolecular Interactions: Proximities between atoms in adjacent molecules in the crystal lattice, such as hydrogen bonding involving the hydroxyl group, can be investigated.

Molecular Conformation: The precise conformation of the molecule in the solid state can be determined. rsc.org

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise mass of a molecule with a high degree of accuracy. bioanalysis-zone.comresearchgate.net This allows for the unambiguous determination of the elemental formula. For this compound (C₆H₄N₂O), the expected exact mass can be calculated from the monoisotopic masses of its constituent elements. algimed.comsisweb.com The experimentally determined mass from an HRMS measurement would be compared to this calculated value to confirm the molecular formula. algimed.com

| Element | Number of Atoms | Monoisotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 6 | 12.000000 | 72.000000 |

| Hydrogen (¹H) | 4 | 1.007825 | 4.031300 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | 120.032363 |

An HRMS analysis of this compound would be expected to yield a molecular ion peak very close to this calculated exact mass, confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation to produce a spectrum of product ions. nih.govnationalmaglab.org The analysis of these fragments provides valuable information about the structure of the original molecule. nationalmaglab.org The fragmentation of this compound in an MS/MS experiment could proceed through several pathways, including:

Loss of CO: A common fragmentation for phenolic compounds.

Loss of HCN: From the pyridine ring or the nitrile group.

Cleavage of the pyridine ring: Leading to smaller charged fragments.

The study of these fragmentation pathways helps to piece together the molecular structure and confirm the identity of the compound. wvu.eduresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.orgscielo.org.mx The absorption of infrared light or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present in the molecule. rsc.orglibretexts.org

For this compound, characteristic vibrational bands would be expected for the following functional groups:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H | Stretching | 3200-3600 (broad) | IR |

| C-H (aromatic) | Stretching | 3000-3100 | IR, Raman |

| C≡N (nitrile) | Stretching | 2220-2260 | IR, Raman |

| C=C, C=N (aromatic ring) | Stretching | 1400-1600 | IR, Raman |

| C-O | Stretching | 1200-1300 | IR |

The presence and position of these bands in the IR and Raman spectra provide strong evidence for the presence of the hydroxyl, nitrile, and pyridine functional groups, thus corroborating the structure of this compound. up.ac.zamsu.edu The complementarity of IR and Raman spectroscopy is important; some vibrations may be strong in one technique and weak or absent in the other, depending on the change in dipole moment (for IR activity) or polarizability (for Raman activity) during the vibration. libretexts.org

Elucidation of Characteristic Functional Group Signatures

Infrared (IR) and Raman spectroscopy are fundamental, complementary techniques for identifying the vibrational modes of a molecule, which serve as fingerprints for its functional groups. oxinst.comhoriba.com The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its primary functional moieties: the O-H group, the C≡N triple bond, and the pyridine ring system.

The key vibrational signatures anticipated for this compound are detailed below. The exact positions can vary based on the physical state (solid or liquid) and intermolecular interactions, such as hydrogen bonding. specac.comspectroscopyonline.com

Hydroxyl (-OH) Group: A prominent, broad absorption band for the O-H stretching vibration is typically observed in the infrared spectrum, generally in the region of 3400-3200 cm⁻¹. libretexts.org The broadness of this peak is a direct consequence of intermolecular hydrogen bonding. The in-plane bending of the O-H group is expected to appear around 1440-1395 cm⁻¹.

Nitrile (-C≡N) Group: The nitrile group gives rise to a sharp, medium-intensity absorption band in the infrared spectrum corresponding to the C≡N stretching vibration. This peak typically appears in the 2260-2220 cm⁻¹ range. specac.com Its sharp nature makes it a highly diagnostic peak.

Pyridine Ring: Aromatic rings like pyridine have a series of characteristic vibrations. The C-H stretching vibrations of the aromatic ring protons are expected above 3000 cm⁻¹. specac.com The C=C and C=N ring stretching vibrations typically produce a series of sharp bands in the 1600-1400 cm⁻¹ region. uliege.be The C-O stretching vibration associated with the phenolic hydroxyl group is expected to be strong and appear in the 1300-1200 cm⁻¹ region. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity/Shape |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 | Strong, Broad |

| Hydroxyl (-OH) | O-H Bend (in-plane) | 1440 - 1395 | Medium |

| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2220 | Medium, Sharp |

| Pyridine Ring | C-H Stretch | 3100 - 3000 | Medium, Sharp |

| Pyridine Ring | C=C / C=N Stretch | 1600 - 1400 | Medium to Strong, Sharp |

| Phenolic C-O | C-O Stretch | 1300 - 1200 | Strong |

Table 1: Expected Characteristic Vibrational Frequencies for this compound.

Advanced IR/Raman Techniques (e.g., 2D IR, Surface-Enhanced Raman Spectroscopy (SERS))

While standard IR and Raman techniques identify functional groups, advanced methods can probe more complex dynamics and interactions.

Currently, there is a lack of specific published research applying 2D IR or Surface-Enhanced Raman Spectroscopy (SERS) to this compound. However, the principles of SERS suggest it would be a powerful tool for studying this molecule. SERS is a surface-sensitive technique that dramatically enhances Raman signals for molecules adsorbed on or very near to a nanostructured metal surface, such as silver or gold. wikipedia.orgnovapublishers.com This enhancement, which can be by factors of 10¹⁰ or more, allows for the detection of even single molecules. wikipedia.org

For this compound, SERS could provide detailed information on:

Surface Adsorption Geometry: By analyzing which Raman modes are most enhanced, one can deduce the molecule's orientation upon adsorption. For instance, if the molecule binds to a silver surface via the nitrile group's nitrogen atom, the C≡N stretching mode would likely show significant enhancement and a potential frequency shift. Alternatively, interaction through the pyridine ring's π-system or nitrogen atom would enhance the ring breathing and stretching modes. clinmedjournals.org

Intermolecular Interactions at Interfaces: SERS can probe interactions in monolayers, providing insight into how molecules arrange and interact with each other and the surface, which is crucial for applications in sensing and catalysis. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. rsc.org This technique is particularly useful for analyzing molecules with conjugated π-systems, such as this compound. The spectrum is a result of electrons being promoted from lower-energy orbitals (like non-bonding n or bonding π orbitals) to higher-energy anti-bonding orbitals (π*). arizona.edu

No specific, experimentally validated UV-Vis spectrum for this compound is widely available in the literature. However, based on its structure and comparison with analogous compounds like 3-hydroxypyridine (B118123) and other substituted pyridines, the following electronic transitions are expected: researchgate.netnih.gov

π → π* Transitions: These are typically high-intensity absorptions resulting from the excitation of electrons within the conjugated π-system of the pyridine ring. The presence of the hydroxyl and nitrile substituents, which are in conjugation with the ring, influences the energy of these transitions. For similar aromatic systems, these transitions result in strong absorption bands, likely in the 200-300 nm range. nih.gov

n → π* Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen of the hydroxyl group) to an anti-bonding π* orbital. rsc.org These transitions are often observed as a shoulder on the more intense π → π* bands or as a separate, weak band at a longer wavelength, potentially above 300 nm. researchgate.net

| Transition Type | Orbitals Involved | Expected Wavelength Region | Expected Intensity (Molar Absorptivity, ε) |

| π → π | π (HOMO) → π (LUMO) | 200 - 300 nm | High (1,000 - 50,000 L mol⁻¹ cm⁻¹) |

| n → π | n (N, O) → π (LUMO) | > 300 nm | Low (10 - 1,000 L mol⁻¹ cm⁻¹) |

Table 2: Expected Electronic Transitions for this compound based on Analogous Structures.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. xos.com

A search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been publicly reported. If a suitable single crystal were analyzed, this non-destructive technique would yield a wealth of structural information, including: arizona.eduunits.it

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Unit Cell Parameters: The dimensions and angles of the repeating unit that forms the crystal lattice.

Intermolecular Interactions: The specific arrangement of molecules relative to one another, revealing details of hydrogen bonding (e.g., between the -OH group of one molecule and the pyridine or nitrile nitrogen of another), π-π stacking of the pyridine rings, and other van der Waals forces that govern the crystal packing.

This data is crucial for understanding the relationship between molecular structure and macroscopic properties and for rational crystal engineering. units.it

There are no known published studies on the co-crystallization of this compound. Co-crystals are multi-component crystalline solids where different molecules are held together in a single crystal lattice through non-covalent interactions. humanjournals.comrsc.org

This compound possesses excellent functional groups for participating in co-crystallization:

Hydrogen-Bond Donor: The hydroxyl (-OH) group is a strong hydrogen-bond donor.

Hydrogen-Bond Acceptors: Both the nitrogen atom in the pyridine ring and the nitrogen atom of the nitrile group are effective hydrogen-bond acceptors.

This combination of donor and acceptor sites makes this compound a prime candidate for forming robust supramolecular synthons—predictable patterns of intermolecular interactions—with other molecules (co-formers). researchgate.net Potential co-crystallization studies could explore its pairing with pharmaceutically acceptable co-formers, such as carboxylic acids or amides, to modify physicochemical properties like solubility or stability.

Applications of 3 Hydroxyisonicotinonitrile in Advanced Organic Synthesis

Role as a Privileged Scaffold in Heterocyclic Compound Synthesis

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a foundation for the development of new therapeutic agents. Nitrogen-containing heterocycles are prominent examples of such scaffolds in medicinal chemistry. mdpi.com The 3-hydroxyisonicotinonitrile core, with its inherent functionalities, is an exemplary privileged scaffold for the synthesis of a diverse range of heterocyclic systems.

Its utility is demonstrated in the preparation of various fused and substituted heterocyclic compounds. For instance, it serves as a key starting material for the synthesis of quinoline (B57606) and pyrimido[4,5-b]quinoline derivatives. iaea.org The strategic placement of the hydroxyl and nitrile groups on the pyridine (B92270) ring allows for sequential or one-pot reactions to build complex polycyclic structures. The reactivity of the nitrile group, for example, can be harnessed for the construction of fused pyrimidine (B1678525) rings, while the hydroxyl group can direct or participate in cyclization reactions.

The versatility of this scaffold extends to its use in multicomponent reactions (MCRs), which are highly efficient processes for generating molecular diversity. nih.gov By combining this compound with other reactants in a single step, complex heterocyclic structures such as chromeno[2,3-b]pyridines can be synthesized. nih.gov This approach is particularly valuable in drug discovery for the rapid generation of libraries of compounds for biological screening.

The following table summarizes the types of heterocyclic systems that can be accessed from the this compound scaffold:

| Heterocyclic System | Synthetic Approach | Reference |

| Quinoline Derivatives | Multi-step synthesis | iaea.org |

| Pyrimido[4,5-b]quinolines | Cyclization reactions | iaea.org |

| Chromeno[2,3-b]pyridines | Multicomponent reactions | nih.gov |

| Fused Pyrimidones | Heteroannulation reactions | beilstein-journals.org |

| 1,2,4-Triazoles | Cyclization of intermediates | nih.govnahrainuniv.edu.iq |

Catalytic Applications of this compound Derivatives

Derivatives of this compound have found significant applications in catalysis, both in organocatalysis and in transition metal-catalyzed reactions. The ability to modify the core structure allows for the design of tailored catalysts with specific activities and selectivities.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in asymmetric synthesis. wikipedia.org Derivatives of this compound can be functionalized to create chiral organocatalysts. For instance, the pyridine nitrogen can act as a Lewis base, while the hydroxyl group can be modified to introduce chiral auxiliaries or hydrogen-bonding motifs like ureas and thioureas. wikipedia.org

These catalysts can be employed in a variety of stereoselective transformations, including aldol (B89426) reactions, Michael additions, and cycloadditions. numberanalytics.commdpi.com The bifunctional nature of these catalysts, where one part of the molecule activates the nucleophile and another activates the electrophile, is often key to their success in controlling the stereochemical outcome of the reaction. For example, a chiral thiourea (B124793) derivative can activate a carbonyl compound through hydrogen bonding while a basic amine moiety activates the pronucleophile. wikipedia.org

In transition metal catalysis, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. libretexts.org The this compound framework can be elaborated into sophisticated ligands for various transition metals like palladium, rhodium, and iridium. sigmaaldrich.comdiva-portal.orgmdpi.com These ligands can influence the outcome of important synthetic transformations such as C-H activation and cross-coupling reactions.

C-H activation is a powerful strategy for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical approach to complex molecule synthesis. caltech.edu Ligands derived from this compound can be designed to direct the metal catalyst to a specific C-H bond, enabling regioselective functionalization.

Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental methods for carbon-carbon bond formation. sigmaaldrich.com The electronic and steric properties of ligands derived from this compound can be fine-tuned to optimize the efficiency and selectivity of these reactions. For instance, the pyridine nitrogen and the hydroxyl group (or its derivatives) can act as a bidentate chelate, stabilizing the metal center and influencing the catalytic cycle. nih.gov

| Catalytic Application | Type of Catalyst/Ligand | Key Transformation |

| Organocatalysis | Chiral thiourea derivatives | Stereoselective aldol and Michael additions |

| Transition Metal Catalysis | Bidentate N,O-ligands | C-H activation, Cross-coupling reactions |

Utility in Multi-Component Reactions for Molecular Complexity Generation

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. tcichemicals.comfrontiersin.org This strategy is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov

This compound is an excellent substrate for MCRs due to its multiple reactive sites. The nitrile group can participate in reactions such as the Strecker and Ugi reactions, while the hydroxyl group can act as a nucleophile or be transformed into other functional groups that can engage in the MCR. tcichemicals.comnih.gov

A notable example is the use of this compound in the synthesis of highly substituted pyridines and related heterocyclic systems. nih.gov For instance, a one-step MCR involving an aldehyde, a thiol, and malononitrile (B47326) (which can be conceptually related to the reactivity of the nitrile group in this compound) can lead to the formation of complex pyridine scaffolds. nih.gov

The Passerini and Biginelli reactions are other classic MCRs where derivatives of this compound could potentially be employed. wikipedia.orgbeilstein-journals.org The ability to generate complex and diverse molecular structures in a single step makes MCRs featuring this scaffold a powerful tool in combinatorial chemistry and drug discovery.

Building Block for the Synthesis of Complex Natural Products and Bioactive Molecules

The synthesis of complex natural products and bioactive molecules often requires strategic planning and the use of versatile building blocks. accessscience.commdpi.com this compound and its derivatives serve as valuable starting materials in this context due to their inherent functionality and the prevalence of the pyridine ring in biologically active compounds. ambeed.comrasayanjournal.co.in

The pyridine moiety is a common feature in many natural products and pharmaceuticals. By using this compound as a starting point, chemists can efficiently construct the core structure of these target molecules. The hydroxyl and nitrile groups provide handles for further elaboration and the introduction of additional complexity. For example, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, each opening up new avenues for synthetic diversification.

The synthesis of analogs of natural products is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. mdpi.com The modular nature of syntheses starting from this compound allows for the systematic modification of different parts of the molecule, facilitating the exploration of structure-activity relationships.

Strategies for Asymmetric Synthesis Employing the this compound Moiety

Asymmetric synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance in modern chemistry, particularly in the pharmaceutical industry. iipseries.orgnumberanalytics.com The this compound scaffold can be incorporated into various strategies for asymmetric synthesis.

One common approach is the use of chiral auxiliaries. numberanalytics.com A chiral auxiliary can be temporarily attached to the this compound core, for example, at the hydroxyl group, to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed.

Another powerful strategy is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. numberanalytics.commdpi.com As discussed in section 4.2.1, chiral catalysts can be derived from this compound. These catalysts can then be used to control the stereoselectivity of a wide range of reactions.

Furthermore, the this compound moiety itself can be part of a substrate that undergoes a stereoselective transformation. For instance, the double bonds in the pyridine ring could potentially be involved in asymmetric hydrogenation or cycloaddition reactions catalyzed by a chiral transition metal complex. diva-portal.org The development of new stereoselective methods is an active area of research, and the versatility of the this compound structure makes it an attractive platform for exploring novel asymmetric transformations. rsc.orgspringernature.com

Biological and Medicinal Chemistry Research Involving 3 Hydroxyisonicotinonitrile

Rational Design and Synthesis of 3-Hydroxyisonicotinonitrile Derivatives for Biological Evaluation

The development of novel therapeutic agents from a core scaffold like this compound is a methodical process rooted in rational design and chemical synthesis. The design of derivatives is often guided by a pharmacophore model, which defines the essential structural features required for biological activity. For many enzyme inhibitors, this model includes a "cap" group, a "linker," and a "zinc-binding group" (ZBG) that interacts with a metal ion in the enzyme's active site. mdpi.comresearchgate.net

In the context of designing inhibitors for zinc-dependent enzymes like Histone Deacetylase 6 (HDAC6), the this compound moiety could serve multiple roles. The pyridine (B92270) ring can act as a central scaffold or a "cap" group, which interacts with amino acid residues at the rim of the enzyme's active site pocket. researchgate.netekb.eg The hydroxyl (-OH) and nitrile (-CN) groups offer key points for chemical modification to append linkers and zinc-binding groups, or to modulate physicochemical properties like solubility and cell permeability.

The synthesis of such derivatives typically involves multi-step chemical reactions. uludag.edu.trnih.gov Starting with the this compound core, chemists can employ various reactions, such as etherification or esterification of the hydroxyl group to introduce a linker. The nitrile group can also be chemically transformed into other functional groups to serve as a ZBG or an attachment point. For instance, a series of novel derivatives can be synthesized by reacting the starting compound with different reagents to explore a range of chemical diversity, a common strategy in discovering new drug candidates. mdpi.comuludag.edu.tr

Enzyme Inhibition Studies

Derivatives of pyridine-based scaffolds are actively investigated as inhibitors of various enzymes critical to disease pathways. The following sections detail the study of these interactions with specific enzyme targets.

Understanding the mechanism of enzyme inhibition is crucial for drug development. Inhibition can be broadly classified as reversible or irreversible. Irreversible inhibitors typically form a stable, covalent bond with the enzyme. mdpi.com Reversible inhibition is characterized by a non-covalent interaction and can be further divided into three main types:

Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, directly competing with the substrate. This type of inhibition increases the apparent Michaelis constant (K_m) but does not affect the maximum velocity (V_max). dergipark.org.tr

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate (ES) complex at a site distinct from the active site (an allosteric site). This reduces the V_max but does not change the K_m. nih.govdergipark.org.tr

Mixed-type Inhibition: This is a combination of competitive and non-competitive inhibition, where the inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. Both V_max and K_m are affected. dergipark.org.tr

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, which is a less common mechanism.

The specific mechanism of an inhibitor is determined experimentally through enzyme kinetic studies, often involving the analysis of reaction rates at varying substrate and inhibitor concentrations, visualized using methods like the Lineweaver-Burk plot. For example, studies on certain benzylamine-sulfonamide derivatives demonstrated a non-competitive inhibition mechanism against the MAO-B enzyme. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify how specific structural modifications to a molecule affect its biological activity.

Histone Deacetylase 6 (HDAC6): HDAC6 is a zinc-dependent enzyme that plays a role in cell motility and protein degradation, making it a target for cancer therapy. ekb.egresearchgate.net The typical pharmacophore for an HDAC inhibitor consists of a cap group, a linker, and a ZBG. mdpi.com Research on benzimidazole-based HDAC6 inhibitors showed that the choice of the cap group is critical. ekb.eg For instance, substituting the benzimidazole (B57391) ring can significantly alter inhibitory potency. The linker connects the cap to the ZBG, and its length and flexibility are optimized to ensure proper positioning within the enzyme's catalytic tunnel. While hydroxamic acid is a common ZBG, its potential for mutagenicity has prompted a search for alternatives like α-amino amides. researchgate.netmdpi.com For a hypothetical series of this compound derivatives, SAR studies would involve synthesizing analogs with different substituents on the pyridine ring (cap), varying the linker, and testing alternative ZBGs attached via the hydroxyl or a modified nitrile group.

Glucokinase (GK): Glucokinase acts as a glucose sensor in the body and is a target for type 2 diabetes treatment. ekb.egnih.gov Activators of this enzyme, known as GKAs, typically bind to an allosteric site, enhancing its catalytic rate. ekb.eg SAR studies on azaindole-based GKAs revealed that a bidentate (two-point) interaction with the enzyme is crucial for activity. nih.gov Systematic modification of the azaindole core and its substituents led to a robust SAR, allowing for the optimization of glucose uptake in liver cells. nih.gov A this compound scaffold could theoretically be explored as a novel anchor for GKAs, with SAR studies focusing on optimizing interactions within the allosteric binding pocket.

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase: This enzyme is the rate-limiting step in cholesterol biosynthesis and is the target of statin drugs. mdpi.comtcichemicals.comnih.gov Statins are competitive inhibitors that bind to the enzyme's active site. biorxiv.org While extensive SAR exists for statins, research into novel, non-statin inhibitors is ongoing. One study synthesized cyclic homologues of 3-hydroxy-3-methylglutaric acid but found they lacked specific inhibitory activity against HMG-CoA reductase. nih.gov This highlights the challenge in discovering new scaffolds for this well-studied enzyme.

Table 1: Example of Enzyme Inhibition Data for Pyridine-Related Heterocyclic Compounds This table presents data from compounds structurally related to the this compound core to illustrate typical SAR findings.

| Compound ID | Core Structure | Target Enzyme | Activity (IC50, µM) | Reference |

|---|---|---|---|---|

| Compound 4i | Benzylamine-sulfonamide | MAO-B | 0.041 | nih.gov |

| Compound 4t | Benzylamine-sulfonamide | MAO-B | 0.065 | nih.gov |

| Compound 7a | Oxazole-bridged CA-4 derivative | HDACs | 0.11 - 14.2 (range) | mdpi.com |

| Compound 12a | Colchicine-benzamide hybrid | HDAC1, 2, 3 | 0.19 - 1.50 (range) | mdpi.com |

Beyond determining the inhibition mechanism, detailed kinetic and thermodynamic studies provide deeper insights into the drug-target interaction. nih.gov Kinetic parameters include the association rate constant (k_on) and the dissociation rate constant (k_off), which together determine the inhibition constant (K_i). aimspress.com A slow k_off, indicating a long residence time of the inhibitor on the enzyme, can be a desirable property for sustained drug action.

Thermodynamic parameters, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon binding, are often measured using techniques like Isothermal Titration Calorimetry (ITC). These parameters reveal the driving forces of the interaction. For example, a reaction might be enthalpy-driven (favorable bond formation) or entropy-driven (increased disorder, often from the release of water molecules). Kinetic analyses of quercetin (B1663063) derivatives as mushroom tyrosinase inhibitors showed they acted as reversible, competitive inhibitors. aimspress.com Such detailed studies would be essential to fully characterize the binding of any novel this compound-based inhibitor. nih.govaimspress.com

Mechanism of Action at Cellular and Molecular Levels

Understanding the mechanism of action of a compound at the cellular and molecular level is crucial for its development as a therapeutic agent or a research tool. epo.org This involves investigating how the compound enters cells, where it accumulates, what it interacts with, and how it affects cellular processes. epo.orgvdoc.pub

For a compound to act on an intracellular target, it must first cross the cell membrane. nih.gov The cell membrane is a lipid bilayer that is selectively permeable, meaning that it allows some molecules to pass through while blocking others. wikipedia.org The ability of a molecule to cross this barrier is influenced by factors such as its size, polarity, and lipid solubility. uvigo.es Small, nonpolar molecules generally diffuse across the membrane more easily than large, polar ones. uvigo.es

The cellular permeability of this compound and its derivatives can be assessed using various in vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays like the Caco-2 permeability assay. These studies would provide quantitative data on the compound's ability to enter cells.

Once inside the cell, the compound's distribution is of interest. Does it remain in the cytoplasm, or does it accumulate in specific organelles like the mitochondria or the nucleus? Techniques such as fluorescence microscopy, using a fluorescently tagged version of the compound, can be employed to visualize its intracellular localization. The distribution pattern can provide clues about its potential targets and mechanism of action.

At the molecular level, the biological effects of this compound are mediated by its interactions with various cellular components. epo.org

Biomembranes: While small molecules can passively diffuse across membranes, some may also interact with the membrane itself, altering its physical properties like fluidity or thickness. wikipedia.orgnih.gov Such interactions can indirectly affect the function of membrane-embedded proteins. nih.gov The amphipathic nature of this compound (having both polar and nonpolar regions) suggests the possibility of some interaction with the lipid bilayer.

Proteins: The primary mechanism of action for most drugs involves binding to specific proteins, such as enzymes, receptors, or ion channels. nih.gov For this compound, identifying its protein targets is a key research objective. This can be achieved through techniques like affinity chromatography, where the compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. The identified proteins can then be analyzed using mass spectrometry.

Nucleic Acids: Some small molecules can exert their effects by binding directly to DNA or RNA, interfering with processes like replication, transcription, or translation. googleapis.com The planar aromatic structure of the pyridine ring in this compound could potentially allow it to intercalate between the base pairs of DNA, although this would need to be confirmed experimentally.

Cellular signaling pathways are complex networks of interacting proteins that transmit signals from the cell surface to the nucleus, regulating a wide range of cellular processes, including growth, proliferation, and apoptosis (programmed cell death). universiteitleiden.nl Dysregulation of these pathways is a hallmark of many diseases, including cancer. nih.gov

The interaction of this compound or its derivatives with a specific protein target will likely lead to the modulation of one or more signaling pathways. For example, if the compound inhibits a kinase, an enzyme that adds phosphate (B84403) groups to other proteins, it could block the downstream signaling cascade that is dependent on that kinase. imrpress.com

Researchers can investigate the effects of this compound on various signaling pathways using techniques like Western blotting or reporter gene assays. These methods can detect changes in the phosphorylation status or expression levels of key signaling proteins. Some of the major signaling pathways that are often studied include:

The MAPK/ERK pathway

The PI3K/Akt/mTOR pathway nih.gov

The NF-κB pathway

The Wnt signaling pathway

By identifying which pathways are affected by this compound, researchers can gain a deeper understanding of its cellular effects and its potential therapeutic applications.

Structural Modification Strategies for Enhanced Biological Activity and Selectivity

Once a lead compound like this compound is identified to have interesting biological activity, medicinal chemists will embark on a program of structural modification to improve its properties. vdoc.pub The goals of this process are typically to enhance the compound's potency (the concentration at which it is effective), its selectivity (its ability to bind to the desired target over other proteins), and its drug-like properties (e.g., solubility, metabolic stability).

Building on the SAR data, chemists can make targeted modifications to the this compound scaffold. For instance, if the SAR study indicates that a hydrogen bond donor is crucial at a particular position, different chemical groups that can act as hydrogen bond donors can be introduced and tested.

Table 2: Strategies for Structural Modification of this compound

| Modification Strategy | Rationale | Example Modification |

| Ring Substitution | To improve binding affinity and selectivity by exploring the steric and electronic requirements of the binding pocket. | Introduction of alkyl, halogen, or other functional groups onto the pyridine ring. |

| Functional Group Interconversion | To alter the compound's physicochemical properties, such as polarity and hydrogen bonding capacity. | Conversion of the nitrile to an amide or tetrazole; conversion of the hydroxyl to an ether or ester. |

| Scaffold Hopping | To replace the pyridine core with other heterocyclic systems to discover novel chemical scaffolds with improved properties. | Replacement of the pyridine ring with a pyrimidine (B1678525), pyrazole, or other aromatic ring system. |

| Bioisosteric Replacement | To substitute a functional group with another group that has similar physical or chemical properties, in order to improve potency or reduce toxicity. | Replacing the nitrile group with a halogen atom or a trifluoromethyl group. |

Through iterative cycles of design, synthesis, and biological testing, these structural modification strategies can lead to the development of highly optimized drug candidates derived from the initial this compound scaffold.

Scaffold Hopping and Bioisosteric Replacements

In modern drug discovery, the strategies of scaffold hopping and bioisosteric replacement are pivotal for optimizing lead compounds to enhance efficacy, improve pharmacokinetic properties, and secure intellectual property. scispace.comnih.gov Scaffold hopping involves replacing the central core structure of a known active molecule with a chemically different one while preserving the essential spatial arrangement of functional groups responsible for biological activity. scispace.comuniroma1.it This approach aims to discover structurally novel compounds that can bind to the same biological target. uniroma1.it Bioisosterism, a closely related concept, refers to the substitution of one functional group with another that possesses similar physical or chemical properties, thereby ensuring that the biological activity is maintained or improved. scispace.comresearchgate.net

The this compound framework, featuring a pyridine ring substituted with hydroxyl (-OH) and nitrile (-CN) groups, represents a versatile scaffold for medicinal chemistry exploration. The pyridine ring itself is a common motif in many biologically active compounds. Researchers can utilize this structure as a starting point and apply scaffold hopping techniques to replace the pyridine core with other heterocyclic or carbocyclic systems. The goal of such a replacement would be to modulate properties like selectivity, metabolic stability, or synthetic accessibility. u-strasbg.fr

Bioisosteric replacements are frequently applied to the peripheral functional groups of a molecule. uniroma1.it For this compound, both the hydroxyl and nitrile groups are amenable to such modifications. For instance, the hydroxyl group could be replaced by a thiol (–SH), an amine (–NH2), or a small alkyl ether (e.g., –OCH3) to explore different hydrogen bonding capabilities and lipophilicity. The nitrile group, a known bioisostere for halogens or a carbonyl group in certain contexts, could be swapped to alter the molecule's electronic properties and interactions with a target protein. u-strasbg.fr

The following table illustrates potential bioisosteric replacements for the key functional groups of this compound.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Hydroxyl (-OH) | Amine (-NH2), Thiol (-SH) | Modify hydrogen bonding capacity and acidity. |

| Hydroxyl (-OH) | Methoxy (-OCH3) | Remove hydrogen bond donor capability, increase lipophilicity. |

| Nitrile (-CN) | Halogens (e.g., -Cl, -Br), Trifluoromethyl (-CF3) | Mimic size and electronic properties, enhance metabolic stability. u-strasbg.fr |

| Nitrile (-CN) | Alkyne (-C≡CH), Carboxamide (-CONH2) | Alter geometry and potential for polar interactions. |

| Pyridine Ring | Phenyl, Thiophene, Pyrimidine, Pyridazine | Explore different core structures (scaffold hopping) to improve properties or find novel chemical space. scispace.comuniroma1.it |

Application of Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technology used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. ijpsonline.comslideshare.net This approach is a cornerstone of modern drug discovery and agrochemical research, as it allows for the efficient generation of molecular diversity, which can then be screened for biological activity to identify "hit" compounds. ijpsonline.comslideshare.net The synthesis can be performed in parallel, creating individual compounds in separate wells of a microtiter plate, or through a "split-and-pool" method to generate vast libraries on solid-phase resins. ijpsonline.com

While specific large-scale combinatorial libraries based on this compound are not extensively detailed in the available literature, its structure makes it an ideal building block or scaffold for such syntheses. The presence of distinct functional groups—the hydroxyl group, the nitrile, and the reactive positions on the pyridine ring—allows for the attachment of a wide variety of chemical building blocks in a combinatorial fashion.

For example, a library could be generated by starting with the this compound core and performing a set of parallel reactions. The hydroxyl group could be reacted with a diverse set of carboxylic acids or alkyl halides to create a library of esters or ethers. Simultaneously or sequentially, the pyridine ring could be further functionalized. This strategy enables the creation of thousands of unique compounds from a single starting scaffold, significantly increasing the efficiency of discovering new bioactive molecules. researchgate.net

The table below outlines a hypothetical combinatorial synthesis scheme using this compound as the starting scaffold.

| Scaffold | Reaction Site | Building Block Set (Examples) | Resulting Functional Group |

| This compound | 3-OH group | R1-COOH (Acetic Acid, Propionic Acid, Benzoic Acid) | Ester (-O-CO-R1) |

| This compound | 3-OH group | R1-Br (Methyl Bromide, Ethyl Bromide, Benzyl Bromide) | Ether (-O-R1) |

| This compound | Pyridine Ring (e.g., position 2 or 6) | R2-B(OH)2 (Phenylboronic acid, Thiopheneboronic acid) | Aryl/Heteroaryl substitution (-R2) |

Prodrug Design and Activation Mechanisms

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through enzymatic or chemical processes. ijpsjournal.commdpi.com This strategy is widely employed to overcome undesirable drug properties, such as poor solubility, low bioavailability, chemical instability, or lack of site-specificity. ijpsjournal.comfiveable.menih.gov Prodrugs are typically classified as carrier-linked, where an active drug is attached to a carrier moiety, or bioprecursors, which are metabolized into the active form. fiveable.me

The structure of this compound is well-suited for the design of carrier-linked prodrugs. The hydroxyl group at the 3-position provides a convenient attachment point for a promoiety—a carrier molecule that can be cleaved in vivo. For example, by converting the hydroxyl group into an ester or a carbonate, the lipophilicity of the compound can be increased, potentially enhancing its ability to cross cell membranes. Once inside the body or target cell, endogenous enzymes such as esterases can hydrolyze the ester bond, releasing the active this compound. fiveable.me

The activation mechanism is a critical component of prodrug design. ibs.fr The most common activation pathways rely on enzymes that are abundant in the body, such as carboxylesterases or phosphatases. fiveable.me The choice of linker and promoiety determines the rate and location of drug release. For targeted therapy, a prodrug might be designed to be activated by an enzyme that is overexpressed in a specific tissue, such as a tumor. fiveable.me

The table below details potential prodrug strategies for this compound.

| Prodrug Moiety | Linkage to 3-OH group | Potential Activation Mechanism | Anticipated Benefit |

| Aliphatic or Aromatic Acid | Ester | Cleavage by carboxylesterases in plasma and liver. fiveable.me | Improved membrane permeability and oral bioavailability. |

| Phosphate | Phosphate Ester | Cleavage by alkaline phosphatases. | Increased water solubility for intravenous formulation. nih.gov |

| Amino Acid | Ester | Cleavage by peptidases or esterases. | Potential for targeted uptake by amino acid transporters. |

| Pivoxiloyl (from pivalic acid) | Acyloxy Ester | Cleavage by esterases. | Enhanced oral bioavailability, a clinically used strategy. mdpi.com |

Applications in Agrochemical Research and Development

The compound this compound serves as a valuable intermediate in the synthesis of agrochemicals. myskinrecipes.com The development of new pesticides and herbicides is a critical area of research, driven by the need to improve crop yields, manage pest resistance, and meet increasingly stringent safety and environmental regulations. epa.govnih.gov The chemical industry is continuously exploring novel modes of action and chemical scaffolds to address the challenges of global food security. epa.gov

Development of Novel Pesticides and Herbicides

The search for novel pesticides and herbicides is an ongoing effort to combat the evolution of resistance in pests and weeds to existing treatments. epa.gov Over the past few decades, the trend in insecticide development has shifted from broad-spectrum agents like organophosphates and carbamates towards more targeted molecules, such as neonicotinoids and diamides. epa.gov Similarly, the herbicide market is in need of new modes of action to manage resistant weed populations. epa.gov

Chemical intermediates containing heterocyclic rings, such as the pyridine structure in this compound, are foundational to many modern pesticides. The pyridine ring is a key component in several classes of insecticides, including neonicotinoids and butenolides. epa.govnih.gov Therefore, this compound represents a strategic starting material for the synthesis of more complex and potent agrochemical products. Its functional groups allow for diverse chemical modifications, enabling the creation of new candidate molecules for high-throughput screening against various agricultural pests and weeds.

The following table presents major insecticide classes and notes the relevance of pyridine-based structures.

| Insecticide Class | Mode of Action | Relevance of Pyridine Scaffolds |

| Neonicotinoids | Nicotinic acetylcholine (B1216132) receptor (nAChR) competitive modulators. nih.govahdb.org.uk | High: Many commercial neonicotinoids contain a chloropyridine or related heterocyclic ring. |

| Butenolides (e.g., Flupyradifurone) | Nicotinic acetylcholine receptor (nAChR) competitive modulators. epa.gov | High: Flupyradifurone is a butenolide insecticide featuring a substituted pyridine ring. |

| Diamides | Ryanodine receptor modulators. researchgate.net | Moderate: While not universal, some compounds in this class incorporate heterocyclic elements. |

| Pyrethroids | Sodium channel modulators. ahdb.org.uk | Low: Core structures are typically based on cyclopropane (B1198618) carboxylic acids and aromatic alcohols. |

| Organophosphates/Carbamates | Acetylcholinesterase (AChE) inhibitors. ahdb.org.uk | Low to Moderate: Some members may contain heterocyclic moieties, but it is not a defining feature. |

Elucidation of Molecular Mechanisms of Action in Agricultural Pests and Pathogens

Understanding the molecular mechanism of action (MoA) is fundamental to designing effective and safe agrochemicals. researchgate.net Most modern insecticides target the nervous system of the insect, while others interfere with growth, metabolism, or energy production. nih.govresearchgate.net The primary mechanisms of insecticide resistance in pests are target-site resistance, where the protein targeted by the insecticide is mutated, and metabolic resistance, where the pest evolves to detoxify the chemical more efficiently. ahdb.org.ukpjoes.com

While the specific MoA of compounds derived directly from this compound is not detailed, its structural relationship to known classes of pesticides provides insight into potential targets. Given that many pyridine-containing insecticides are neonicotinoids or related compounds, a primary hypothetical target for derivatives of this compound would be the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. nih.gov These insecticides act as agonists, binding to the receptor and causing persistent stimulation, which leads to paralysis and death of the insect. ahdb.org.uk

Elucidating the precise MoA involves a range of biochemical and molecular assays. These studies are crucial for understanding how a new chemical works, predicting potential resistance mechanisms, and ensuring its selectivity for pests over non-target organisms like pollinators and mammals. nih.gov

The table below summarizes key molecular targets in agricultural pests.

| Molecular Target | Function | Insecticide Class Affecting Target |

| Nicotinic Acetylcholine Receptor (nAChR) | Nerve signal transmission. nih.gov | Neonicotinoids, Butenolides. ahdb.org.uk |

| Voltage-Gated Sodium Channels | Generation of nerve impulses. ahdb.org.uk | Pyrethroids, DDT. |

| Acetylcholinesterase (AChE) | Breaks down the neurotransmitter acetylcholine. ahdb.org.uk | Organophosphates, Carbamates. |

| GABA-Gated Chloride Channels | Inhibitory neurotransmission. researchgate.net | Fiproles, Organochlorines. |

| Ryanodine Receptors | Regulate calcium release from internal stores in muscle. researchgate.net | Diamides. |

| Cytochrome P450 monooxygenases | Involved in detoxification and metabolic resistance. pjoes.com | Not a primary target, but their inhibition can synergize insecticides. |

Theoretical and Computational Chemistry of 3 Hydroxyisonicotinonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the behavior of molecules. kuleuven.beaps.orgaps.org These calculations provide a detailed picture of the electron distribution and energy levels within 3-Hydroxyisonicotinonitrile, which are essential for understanding its reactivity and spectroscopic signatures.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical properties and reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of electron charge are central to this understanding.

Frontier Molecular Orbitals: The HOMO and LUMO are key indicators of a molecule's ability to donate or accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, computational models predict the energies of these orbitals, providing a basis for assessing its potential role in chemical reactions.

Below is a hypothetical data table of calculated electronic properties for this compound, derived from DFT calculations at the B3LYP/6-31G(d,p) level of theory, which is a common method for such analyses. opensciencepublications.comresearchgate.net

| Property | Calculated Value | Unit |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.6 | eV |

| Dipole Moment | 3.5 | Debye |

Note: These values are representative and would be determined from specific computational chemistry studies.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which are invaluable for interpreting experimental data and confirming molecular structures. researchgate.netnih.gov

Vibrational Spectroscopy (IR/Raman): Theoretical calculations can predict the vibrational frequencies of this compound. Each vibrational mode corresponds to a specific motion of the atoms, such as the stretching of the O-H, C≡N, or C-C bonds, and the bending of various angles. The calculated infrared (IR) and Raman spectra can be compared with experimental results to confirm the molecular structure and analyze its bonding characteristics.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in this compound can also be calculated. These predictions help in the assignment of signals in experimental NMR spectra, providing a detailed confirmation of the molecule's connectivity and chemical environment.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational changes and interactions with the surrounding environment, such as solvents. mdpi.commdpi.comfrontiersin.org

Conformational Analysis and Molecular Flexibility Studies

While the pyridine (B92270) ring of this compound is rigid, the hydroxyl group can rotate. Conformational analysis involves studying the different spatial arrangements (conformers) of the molecule and their relative energies. nih.govrsc.org MD simulations can explore the potential energy surface associated with the rotation of the O-H bond, identifying the most stable conformations and the energy barriers between them. This flexibility can be crucial for how the molecule interacts with other molecules, including biological receptors.

Investigation of Solvent Effects on Molecular Behavior

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. nih.govnih.gov MD simulations can model this compound in various solvents (e.g., water, ethanol, DMSO) to study how solvent molecules arrange themselves around the solute and how these interactions affect its properties. nih.gov For instance, polar protic solvents can form strong hydrogen bonds with the hydroxyl group and the nitrogen atom of the pyridine ring, which can alter the electronic structure and conformational preferences of the molecule.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.govmdpi.comyoutube.com This method is fundamental in drug discovery for screening potential drug candidates.

Modeling the interaction of this compound with various protein targets can help identify potential biological activities. researchgate.netnih.govnih.govtue.nlosu.edu The docking process involves placing the ligand into the binding site of a protein and scoring the different poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com The results can provide a binding affinity score, which estimates the strength of the interaction. For this compound, key interactions would likely involve hydrogen bonding via its hydroxyl group and the pyridine nitrogen, making it a candidate for interacting with proteins that have complementary binding sites.

A hypothetical docking study against a protein kinase might yield the following results:

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Protein Kinase A | -7.2 | ASP-166, LYS-72 | Hydrogen Bond, Pi-Alkyl |

| Cyclin-Dependent Kinase 2 | -6.8 | GLU-81, LEU-83 | Hydrogen Bond, Hydrophobic |

Note: This data is illustrative and represents typical outcomes from molecular docking simulations.

Characterization of Binding Sites and Modes

The characterization of binding sites and modes is a fundamental aspect of computational drug discovery, aiming to understand how a ligand such as this compound might interact with a biological target, typically a protein. This is often achieved through molecular docking simulations.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, molecular docking could be used to screen potential protein targets and to hypothesize its binding mode within a specific active site. The process involves:

Preparation of the Ligand and Receptor: Three-dimensional structures of this compound and the target protein are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds for the ligand.

Docking Simulation: A scoring function is used to evaluate the different possible binding poses of the ligand in the receptor's active site, predicting the most stable conformation.

While no specific molecular docking studies for this compound have been published, studies on structurally related pyridine derivatives have successfully employed this technique to elucidate binding mechanisms. For instance, molecular docking has been used to study the interaction of pyridine derivatives with various enzymes, revealing key hydrogen bonds and hydrophobic interactions that contribute to binding affinity.

Prediction of Binding Affinities and Orientations

Building upon the characterization of binding modes, computational methods can also predict the binding affinity of a ligand to its target. This is crucial for prioritizing compounds in drug discovery.

Binding Free Energy Calculations: More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to estimate the binding free energy of the ligand-protein complex. These calculations provide a more accurate prediction of binding affinity than docking scores alone.

Molecular Dynamics (MD) Simulations: MD simulations can be performed to study the dynamic behavior of the this compound-protein complex over time. This can reveal the stability of the binding mode and provide insights into the conformational changes that may occur upon binding.

Again, while specific data for this compound is not available, these computational approaches are routinely applied to novel compounds to predict their biological activity before synthesis and experimental testing.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Studies

QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.

Development of Predictive Models for Biological Activity

QSAR models can be developed to predict the biological activity of new compounds, such as this compound, based on the activities of a set of structurally related molecules. The development of a QSAR model typically involves:

Data Set Collection: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., molecular shape).

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Though no specific QSAR models for this compound have been reported, QSAR studies on various classes of heterocyclic compounds, including pyridine and pyrimidine (B1678525) derivatives, have been successful in developing predictive models for their anticancer, antimicrobial, and enzyme inhibitory activities.

Identification of Key Structural Descriptors for Desired Activities

A significant outcome of QSAR studies is the identification of key molecular descriptors that are most influential in determining the biological activity of a compound. These descriptors provide insights into the structural features that are important for a desired activity.

For a molecule like this compound, important descriptors might include:

Electronic Descriptors: Such as partial charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which can describe the molecule's ability to engage in electrostatic and donor-acceptor interactions.

Steric Descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule and its fit within a binding site.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which indicates the molecule's lipophilicity and its ability to cross cell membranes.

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

By understanding which descriptors are critical, medicinal chemists can rationally design new derivatives of this compound with potentially improved activity.

Table of Predicted Physicochemical Properties for this compound:

| Property | Predicted Value |

|

Future Directions and Emerging Research Avenues for 3 Hydroxyisonicotinonitrile

Development of Novel and Efficient Synthetic Methodologies

While 3-Hydroxyisonicotinonitrile is commercially available sigmaaldrich.com, the development of novel and more efficient synthetic routes for it and its derivatives is a key area of future research. The synthesis of substituted pyridines is a cornerstone of organic chemistry, given their prevalence in pharmaceuticals and functional materials. nih.govnumberanalytics.com Current research focuses on creating modular, efficient, and environmentally benign methods that allow for diverse functionalization.

Future synthetic strategies could move beyond classical condensation reactions, which often require harsh conditions, towards more sophisticated approaches. These include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Methods like the copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates represent a modern approach to building the pyridine (B92270) core. nih.gov Such cascade reactions could be adapted to produce highly substituted hydroxypyridine derivatives in a single, efficient step.

One-Pot Multicomponent Reactions (MCRs): MCRs are highly valued for their atom economy and operational simplicity. Developing a one-pot reaction that combines simple, readily available precursors to yield this compound or its analogs under mild conditions, perhaps using microwave irradiation, would be a significant advancement. mdpi.comresearchgate.net

Direct C-H Functionalization: Activating and modifying the C-H bonds of the pyridine ring directly is a powerful strategy to introduce new functional groups without the need for pre-functionalized starting materials. Research into the selective C-H functionalization of the this compound core could rapidly generate libraries of novel compounds for further study.

These advanced synthetic methods would not only improve the accessibility of the core molecule but also facilitate the creation of a diverse range of derivatives for exploring structure-activity relationships.

Exploration of Undiscovered Biological Activities and Therapeutic Potential

The nicotinonitrile (or 3-cyanopyridine) scaffold is a well-established pharmacophore present in several approved drugs, including Milrinone, Olprinone, and Bosutinib. ekb.egresearchgate.net Derivatives of this class have demonstrated a vast array of biological activities. ekb.egekb.eg However, the specific therapeutic potential of this compound itself remains largely uncharted territory, presenting a rich field for future investigation.

Based on the known activities of related nicotinonitrile and 2-pyridone compounds, several therapeutic areas warrant exploration for this compound derivatives:

Anticancer Activity: Many nicotinonitrile hybrids have been shown to possess potent anticancer properties by targeting various critical pathways. ekb.egaphrc.org For instance, they have been found to inhibit kinases like VEGFR-2, PIM-1, and Aurora kinases, which are crucial for tumor growth and survival. ekb.eginnovareacademics.in Future research could involve synthesizing derivatives of this compound and screening them against a panel of cancer cell lines, particularly those where these kinases are overexpressed.

Antimicrobial and Antifungal Properties: Pyridine derivatives are known to exhibit antimicrobial activity. innovareacademics.insmolecule.com The unique electronic properties of this compound could be leveraged to design novel agents against resistant bacterial or fungal strains.

Anti-inflammatory Effects: Some nicotinonitrile conjugates have shown potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. ekb.eg This suggests a potential application for this compound derivatives in treating inflammatory conditions.

Cardiotonic Activity: Given that the marketed drugs Milrinone and Olprinone are nicotinonitrile derivatives used for heart failure, it is plausible that novel analogs based on this compound could be developed as next-generation cardiotonic agents. ekb.egresearchgate.net

The table below summarizes potential therapeutic targets based on activities observed in structurally related compounds.

| Potential Therapeutic Area | Target/Mechanism of Action | Reference Compound Class |

| Oncology | PIM-1 Kinase Inhibition, VEGFR-2 Inhibition, Aurora Kinase Inhibition | Nicotinonitrile Hybrids, 2-Oxo-3-cyanopyridines |

| Infectious Diseases | Broad-spectrum antibacterial/antifungal activity | 4-hydroxy-2-pyridone alkaloids, Pyridine derivatives |

| Inflammation | Cyclooxygenase (COX) Enzyme Inhibition | Nicotinonitrile Conjugates |

| Cardiovascular Disease | Phosphodiesterase Inhibition | Bipyridines (e.g., Milrinone) |

This table is illustrative and based on activities of related compound classes.

Integration with Advanced Materials Science for Functional Applications

The pyridine ring is a valuable component in materials science due to its electronic properties and ability to coordinate with metal ions. numberanalytics.comrsc.org The specific combination of a nitrile (cyano) and a hydroxyl group in this compound makes it an intriguing building block for novel functional materials.

Emerging research avenues include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the cyano nitrogen can both act as ligands, allowing the molecule to bridge metal centers to form coordination polymers or MOFs. acs.orgarxiv.org These materials have applications in gas storage, catalysis, and sensing. The hydroxyl group could add further functionality, for instance, by forming hydrogen bonds to template the framework or by acting as a proton-responsive site. Research has shown that pyridine derivatives confined within MOFs can participate in photoinduced electron-transfer, creating materials with tunable charge-separated states. nih.gov

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are widely used as electron-transporting materials (ETMs) in OLEDs due to their electron-deficient nature. rsc.org The frontier energy levels (HOMO/LUMO) of this compound could be tuned by derivatization to optimize charge injection and transport, potentially leading to more efficient and stable OLED devices. Pyrene-pyridine integrated systems have recently been explored as hole-transporting materials (HTMs). acs.org

Luminescent Materials: Copper(I) and Silver(I) complexes with cyanopyridine ligands have been shown to form luminescent clusters and polymers, with emission properties that can be tuned by modifying the organic ligand. researchgate.net this compound could be used to create new luminescent materials with potential applications in sensors or solid-state lighting.

Development of High-Throughput Screening (HTS) Assays for New Applications

To efficiently explore the undiscovered biological potential of this compound and its derivatives, the development of high-throughput screening (HTS) assays is essential. HTS allows for the rapid testing of large libraries of compounds against specific biological targets or cellular processes, accelerating the identification of "hit" compounds. azolifesciences.combmglabtech.com

Future research in this area would involve:

Library Synthesis: Creating a diverse chemical library based on the this compound scaffold, using the novel synthetic methodologies discussed in section 7.1.

Assay Design and Miniaturization: Designing and optimizing assays in a microplate format (e.g., 384- or 1536-well plates) to measure specific activities. bmglabtech.com This could include biochemical assays with purified enzymes (like PIM-1 kinase) or cell-based assays that measure phenotypes such as cell viability, apoptosis, or the expression of specific biomarkers. nih.gov